molecular formula C17H26O B14834521 2-Tert-butyl-4-(cyclohexylmethyl)phenol

2-Tert-butyl-4-(cyclohexylmethyl)phenol

Cat. No.: B14834521
M. Wt: 246.4 g/mol
InChI Key: KUBKIXWGNJZSEE-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C17H26O. It is a phenolic compound characterized by the presence of a tert-butyl group and a cyclohexylmethyl group attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-(cyclohexylmethyl)phenol typically involves the alkylation of phenol with tert-butyl chloride and cyclohexylmethyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation processes using continuous flow reactors. The use of catalysts such as aluminum chloride or zeolites can enhance the efficiency and yield of the reaction. The product is then purified through distillation and recrystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-4-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using halogens, nitric acid, and sulfuric acid, respectively.

Major Products:

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Cyclohexylmethyl alcohol and tert-butyl alcohol.

    Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.

Scientific Research Applications

2-Tert-butyl-4-(cyclohexylmethyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation and improve the durability of plastics and rubber.

    Biology: Investigated for its antioxidant properties and potential use in protecting biological systems from oxidative stress.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-(cyclohexylmethyl)phenol involves its ability to donate hydrogen atoms from the phenolic group, thereby neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species and enzymes involved in oxidative stress pathways, leading to its antioxidant effects.

Comparison with Similar Compounds

  • 2-Tert-butyl-4-methylphenol
  • 2,6-Di-tert-butyl-4-methylphenol
  • 4-Tert-butylphenol

Comparison: 2-Tert-butyl-4-(cyclohexylmethyl)phenol is unique due to the presence of both tert-butyl and cyclohexylmethyl groups, which confer enhanced stability and lipophilicity compared to similar compounds. This makes it particularly effective as an antioxidant and stabilizer in various applications.

Properties

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

2-tert-butyl-4-(cyclohexylmethyl)phenol

InChI

InChI=1S/C17H26O/c1-17(2,3)15-12-14(9-10-16(15)18)11-13-7-5-4-6-8-13/h9-10,12-13,18H,4-8,11H2,1-3H3

InChI Key

KUBKIXWGNJZSEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CC2CCCCC2)O

Origin of Product

United States

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